3-Bromo-4-fluorothiophene
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Overview
Description
3-Bromo-4-fluorothiophene is a heterocyclic compound with the molecular formula C4H2BrFS It is a derivative of thiophene, where the hydrogen atoms at positions 3 and 4 are substituted with bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorothiophene typically involves the bromination and fluorination of thiophene derivatives. One common method is the direct bromination of 4-fluorothiophene using bromine in the presence of a catalyst. Another approach involves the fluorination of 3-bromothiophene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluorothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are formed, which are valuable intermediates in organic synthesis.
Oxidation: Sulfoxides and sulfones are the primary oxidation products.
Scientific Research Applications
3-Bromo-4-fluorothiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorothiophene depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the bromine and fluorine atoms, which withdraw electron density from the thiophene ring, making it more reactive towards nucleophiles. In biological systems, its mechanism of action is related to its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .
Comparison with Similar Compounds
- 3-Bromo-2-fluorothiophene
- 2-Bromo-4-fluorothiophene
- 3-Chloro-4-fluorothiophene
Comparison: 3-Bromo-4-fluorothiophene is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
3-bromo-4-fluorothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFS/c5-3-1-7-2-4(3)6/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPMEQIJADVGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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